

Discovery and history of the compound

Agatholal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Agatholal

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Agatholal: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatholal is a naturally occurring diterpenoid compound that has been identified in select plant and animal sources. This technical guide provides a detailed overview of the discovery, history, and known scientific data pertaining to **agatholal**. Due to the limited availability of public information, this document consolidates the currently accessible data and outlines the necessary steps for a more comprehensive understanding of this compound.

Introduction

Agatholal, with the IUPAC name (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde, is a complex diterpenoid aldehyde. Its chemical formula is $C_{20}H_{32}O_2$ and it has a molecular weight of 304.5 g/mol [1]. The presence of both an aldehyde and a hydroxyl functional group, along with a complex stereochemistry, suggests potential for interesting biological activity.

Discovery and Natural Occurrence

The primary documented natural source of **agatholal** is the leaves of the Taiwanese endemic tree, *Calocedrus formosana* (Cupressaceae)[2]. The initial isolation and characterization of

agatholal from this plant were reported in the scientific literature, as referenced in a 2003 study on the cytotoxic constituents of the same plant[2]. Additionally, the PubChem database indicates that **agatholal** or its isomers have been reported in Apis (honeybees), suggesting a potential role in the chemical composition of propolis or other bee products[3][4][5][6]. The exact species of Apis and the specific context of this finding require further investigation of the primary literature.

Chemical and Physical Properties

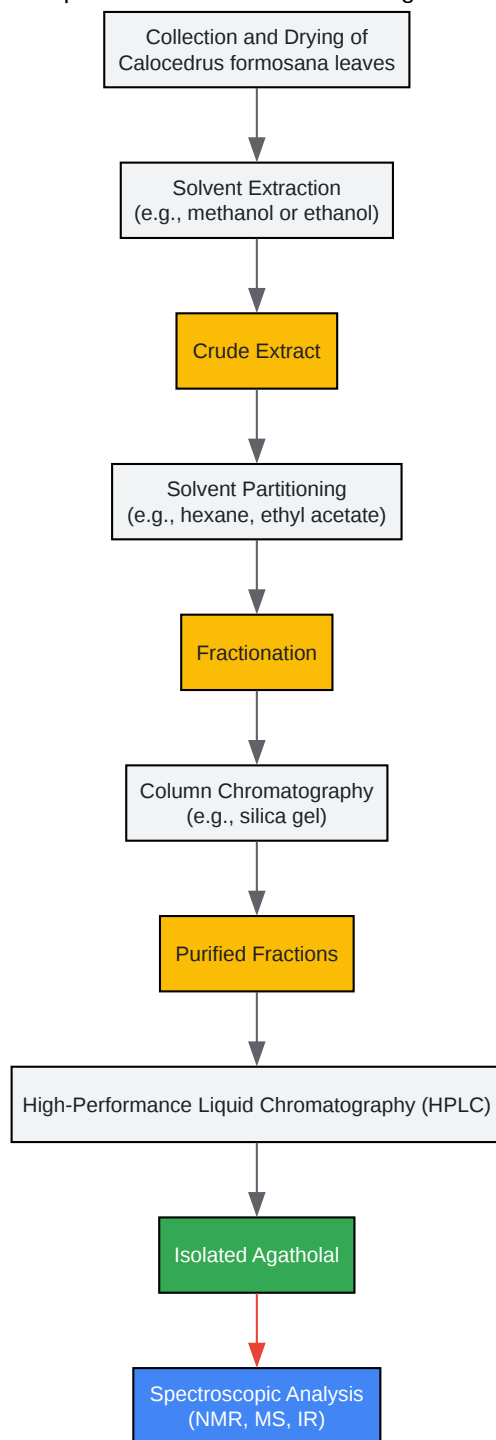
A summary of the key chemical and physical properties of **agatholal**, based on available data, is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₂ O ₂	[1]
Molecular Weight	304.5 g/mol	[1]
IUPAC Name	(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde	[1]
CAS Number	3650-31-5, 17990-11-3	

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **agatholal** are not readily available in the public domain at this time. The primary literature describing its initial discovery would contain this information. Based on general phytochemical methods, a likely workflow for its isolation from *Calocedrus formosana* leaves is proposed in the following diagram.

Proposed Isolation Workflow for Agatholal



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Caption: Proposed experimental workflow for the isolation and identification of **agatholal**.

Spectroscopic Data

Specific spectroscopic data (e.g., ^1H -NMR, ^{13}C -NMR, IR, Mass Spectrometry) for **agatholal** are not available in the currently accessed databases. The primary literature from the initial discovery would be the source for this critical information.

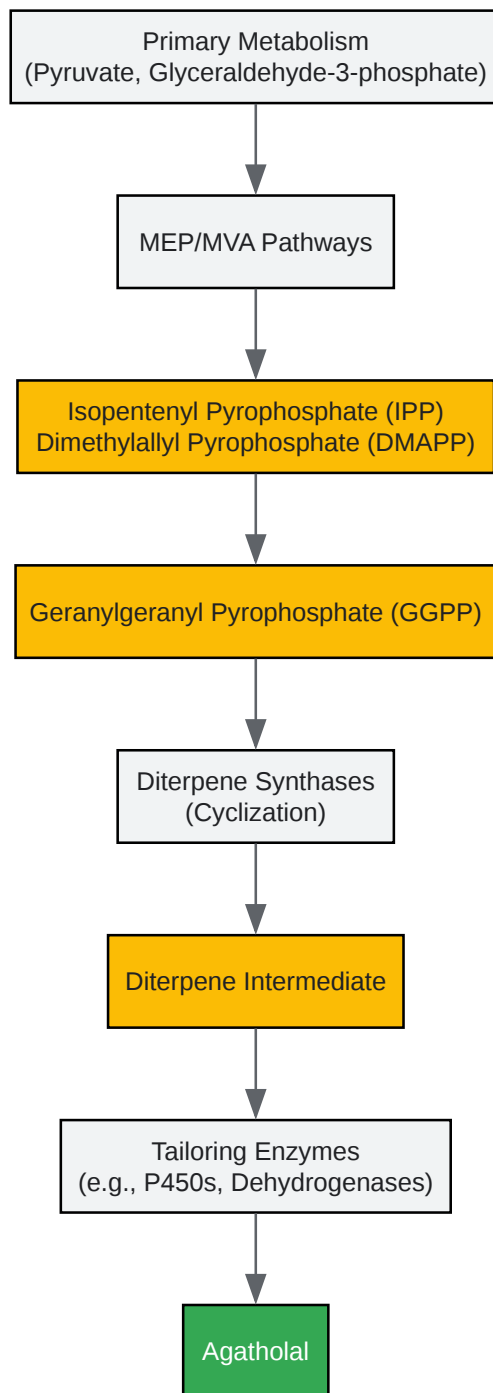
Biological Activity

There is no specific information available in the public domain regarding the biological activity of isolated **agatholal**. However, the mention of its isolation in a study focused on "cytotoxic constituents" of *Calocedrus formosana* suggests that it may have been investigated for such properties[2]. Further research is needed to confirm any biological effects.

Biosynthesis

The biosynthetic pathway of **agatholal** has not been elucidated. As a diterpenoid, it is presumed to be synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the precursor geranylgeranyl pyrophosphate (GGPP). The subsequent cyclization and enzymatic modifications to form the specific **agatholal** structure are unknown.

Hypothesized Biosynthetic Origin of Agatholal

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Caption: Hypothesized general biosynthetic pathway leading to **agatholal**.

Future Directions

The current body of publicly available information on **agatholal** is limited. To fully understand its potential for drug development and other scientific applications, the following steps are necessary:

- **Primary Literature Retrieval:** A thorough review of the original publications describing the isolation of **agatholal** from *Calocedrus formosana* and its presence in Apis products is crucial.
- **Re-isolation and Characterization:** Isolation of **agatholal** from its natural sources to obtain sufficient quantities for comprehensive spectroscopic analysis and biological screening.
- **Biological Screening:** A broad-based screening of **agatholal** for various biological activities, including but not limited to cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
- **Synthetic Studies:** Development of a synthetic route to **agatholal** to enable the production of larger quantities and the creation of analogs for structure-activity relationship (SAR) studies.
- **Biosynthetic Pathway Elucidation:** Transcriptomic and metabolomic studies of *Calocedrus formosana* to identify the genes and enzymes involved in **agatholal** biosynthesis.

Conclusion

Agatholal is a structurally interesting natural product with a limited but documented history. While the currently available data is sparse, its presence in medicinal plants and bee products suggests that it warrants further investigation. The path forward for unlocking the full scientific and therapeutic potential of **agatholal** lies in accessing the primary literature and conducting new experimental work to fill the existing knowledge gaps.

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